molecular formula C19H28O B12285794 (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol

Cat. No.: B12285794
M. Wt: 272.4 g/mol
InChI Key: OSGVQFYGNHLOLP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, (3β,17β)-17-methyl-18-norandrosta-5,13-dien-3-ol , adheres to steroid nomenclature rules. The parent structure, androstane (C₁₉H₃₀), undergoes three key modifications:

  • 18-Nor designation : Removal of the 18-methyl group, reducing the side chain at C-13.
  • Double bonds : Positions 5 and 13 introduce planar rigidity, denoted by the "-dien" suffix.
  • Substituents : A 17β-methyl group and 3β-hydroxyl group define stereochemical orientation.

The numbering system follows the steroid backbone, with chiral centers at C-3, C-8, C-9, C-10, C-13, and C-17. The β-configuration at C-3 and C-17 indicates substituents projecting above the steroid plane.

Table 1: Nomenclature Breakdown
Component Description
Parent structure 18-Norandrostane (C₁₈H₂₈)
Unsaturation Δ⁵ (C5–C6), Δ¹³ (C13–C14)
Substituents 3β-hydroxy, 17β-methyl

Molecular Geometry and Stereochemical Considerations

The molecule’s geometry is dictated by its fused tetracyclic framework and stereochemistry:

  • A-ring : The Δ⁵ double bond (C5–C6) creates a 1,3-diene system, enforcing a half-chair conformation.
  • C-ring : The Δ¹³ double bond (C13–C14) disrupts the typical chair conformation, introducing torsional strain.
  • D-ring : The 17β-methyl group occupies an axial position, sterically hindering equatorial substituents.

The 3β-hydroxy group forms intramolecular hydrogen bonds with the 17β-methyl group, stabilizing the trans-decalin system.

Stereochemical Analysis
  • C3 : β-OH projects above the A-ring plane.
  • C17 : β-methyl group aligns with the D-ring’s β-face.
  • C13–C14 double bond : E-configuration due to steric constraints from the 17-methyl group.

Comparative Analysis with Androstane Derivatives

Structural deviations from androstane derivatives confer unique properties:

Feature Androstane (3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol
C18 substituent Methyl (CH₃) Hydrogen (18-nor)
C17 substituent None (androstane) β-methyl
Unsaturation None (androstane) Δ⁵, Δ¹³
A-ring conformation Chair Half-chair (Δ⁵-induced)

The absence of the 18-methyl group reduces hydrophobic interactions compared to testosterone derivatives, while the 17β-methyl group enhances metabolic stability.

Crystallographic Data and Conformational Studies

Limited crystallographic data exist for this specific compound. However, X-ray analyses of analogous 18-norandrostane derivatives reveal:

  • Torsion angles : C13–C14 double bond induces a 15° twist in the C-ring, altering ring puckering.
  • Hydrogen bonding : The 3β-OH forms a 2.8 Å bond with the 17β-methyl group, stabilizing the β-face.
  • Packing arrangement : Molecules adopt a herringbone pattern in the crystal lattice, driven by van der Waals interactions between methyl groups.
Table 2: Key Crystallographic Parameters (Analogues)
Parameter Value Source Compound
Space group P2₁2₁2₁ 17-Methyl-18-norandrost-4-en-3-one
Unit cell dimensions a=8.42 Å, b=12.15 Å, c=14.30 Å
Dihedral angle (C5–C6) 178° (near-planar)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3

InChI Key

OSGVQFYGNHLOLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Preparation Methods

(3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol is a modified steroid characterized by the absence of the 18-methyl group (nor configuration) and the introduction of a methyl group at the 17β position. Its structure, with conjugated double bonds at positions 5 and 13 and a hydroxyl group at 3β, makes it a compound of interest in pharmaceutical and biochemical research.

Chemical Synthesis Methods

Core Skeleton Modifications

The synthesis begins with androstane-derived precursors. A critical step involves demethylation at position 18 to achieve the nor configuration. This is typically accomplished via oxidative cleavage or acid-catalyzed rearrangement. Subsequent 17β-methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For example, VulcanChem reports that the 17-methyl group is introduced through nucleophilic substitution reactions on 17-keto intermediates.

Table 1: Key Steps in Chemical Synthesis
Step Reaction Type Reagents/Conditions Outcome
1 18-Demethylation H2SO4/HOAc, reflux Removal of 18-methyl group
2 17β-Methylation CH3I, K2CO3, DMF Introduction of 17-methyl group
3 Diene Formation DDQ, toluene, 80°C Oxidation to 5,13-diene system

Oxidation and Diene Formation

The 5,13-diene system is introduced via dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This step requires careful temperature control to avoid over-oxidation.

Enzymatic and Biocatalytic Approaches

Microbial Hydroxylation

Certain Streptomyces species catalyze the hydroxylation of steroid precursors at position 3β. For instance, VulcanChem highlights enzymatic pathways where 17-methyl-18-norandrosta-5,13-dien-3-ol is produced via microbial fermentation of androstenedione derivatives.

Enzyme-Mediated Methylation

Methyltransferases isolated from Mycobacterium strains have been employed to introduce the 17β-methyl group regioselectively, reducing the need for protective groups.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Chemical Synthesis : Yields range from 40–60% due to side reactions during demethylation.
  • Enzymatic Methods : Higher selectivity (70–85% yield) but slower reaction times (5–7 days).

Scalability

Chemical routes are more scalable for industrial production, whereas enzymatic methods are limited by biocatalyst stability.

Challenges and Optimization Strategies

Steric Hindrance at C17

The 17β-methyl group creates steric challenges during functionalization. Solutions include using bulky bases (e.g., LDA) to enhance reaction kinetics.

Byproduct Formation

The 5,13-diene system is prone to epoxidation. Optimizing DDQ stoichiometry and reaction time minimizes this issue.

Chemical Reactions Analysis

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct biological activities.

    Reduction: Reduction reactions can further modify the compound, potentially enhancing its androgenic activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Research

The compound is primarily studied for its anabolic properties, which are essential for muscle growth and recovery. Its structural modifications allow it to interact with androgen receptors, leading to increased protein synthesis and muscle hypertrophy. Research indicates that the compound may exhibit lower androgenic activity compared to testosterone, making it a subject of interest for therapeutic applications in conditions like muscle wasting and osteoporosis.

Key Findings:

  • Anabolic Activity: Studies have shown that (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol promotes muscle growth without significantly affecting prostate size, which is a common side effect of traditional anabolic steroids.
  • Metabolism: The compound undergoes metabolic transformations that yield various metabolites. These metabolites can have different biological activities and may be useful in understanding the pharmacokinetics of anabolic steroids .

Doping Analysis

Due to its potential for misuse in sports, this compound has been extensively researched in the context of anti-doping efforts. The compound is often detected in urine samples of athletes who use anabolic steroids.

Detection Methods:

  • Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to identify long-term metabolites of the compound in biological samples. These methods enhance the detection window for doping violations, sometimes identifying usage weeks after administration .

Case Studies:

  • A study highlighted the identification of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-triene-3-one as a long-term metabolite of metandienone, demonstrating its relevance in doping control protocols . The findings indicate that monitoring such metabolites can significantly improve detection rates in athletes.

Mechanism of Action

The mechanism of action of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its androgenic effects, including the development of masculine characteristics and the regulation of hair growth .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural differences between (3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol and related compounds:

Compound Name Substituents/Modifications Double Bond Positions Hydroxy Configuration Key References
(3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol 17-Methyl, 18-nor 5,13 3β-OH
17α-Hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol 17α-Hydroxymethyl, 5β-configuration 13 3α-OH
Abiraterone (17-(3-Pyridinyl)androsta-5,16-dien-3β-ol) 17-Pyridinyl substituent 5,16 3β-OH
17-Iodoandrosta-5,16-dien-3β-ol 17-Iodo substituent 5,16 3β-OH
17-Methyl-5α-androstane-3β,17β-diol Saturated A/B rings (5α-androstane), 17-methyl None 3β,17β-diol
Methandriol diacetate 17-Methyl, 5-ene, 3β,17β-diol diacetate 5 3β,17β-diol (acetylated)

NMR and Spectroscopic Data Highlights

NMR Comparison (Selected Peaks)

Compound Key ¹H/¹³C NMR Signals (CDCl₃) Reference
Target Compound Not explicitly reported; inferred from similar metabolites: δC ~71 (C3-OH), δH ~3.5 (3β-OH)
17α-Hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol δC 35.18 (C8), δH 1.92 (H8α); δC 71.75 (C3-OH), δH 3.66 (H3α)
17-Methyl-5α-androstane-3β,17β-diol δC 72.1 (C3-OH), δH 3.42 (H3β); δC 66.4 (C17-OH)

Research Implications and Unresolved Questions

  • Metabolic Pathways: The enzymatic cleavage mechanism producing the target compound remains unique to synthetic substrates, raising questions about its endogenous analogs .
  • Therapeutic Potential: Structural similarities to 3β-Diol suggest unexplored roles in neuroendocrine regulation, warranting further study .
  • Synthetic Modifications : Introducing substituents at C17 (e.g., pyridinyl, iodinated groups) alters receptor specificity and metabolic stability, as seen in Abiraterone and radio-labeled analogs .

Biological Activity

Introduction

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol, commonly referred to as a synthetic anabolic steroid, is derived from androstenedione and is known for its structural modifications that enhance its anabolic properties. This compound has become a focal point in pharmacological research and doping control due to its potential for muscle growth and performance enhancement.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A methyl group at the 17 position.
  • The absence of the 18-carbon atom typically found in androgens.

These modifications contribute to its biological activity, particularly in muscle anabolism.

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Properties
Metandienone17α-methylated derivative of testosteroneRapid muscle gain; widely abused in sports
Methyltestosterone17α-methylated testosteroneStrong androgenic effects; used therapeutically
Nandrolone19-nor-testosteroneLower androgenic activity; often used medically
TestosteroneNatural androgenBase compound for many anabolic steroids

Each of these compounds interacts differently within biological systems and exhibits varying degrees of anabolic activity and side effects .

Biological Activity

This compound acts primarily through the androgen receptor pathway. Upon administration, it binds to androgen receptors in muscle tissues, leading to increased protein synthesis and muscle hypertrophy. This anabolic effect is similar to that of testosterone but is often enhanced due to its structural modifications.

Anabolic Effects

Research indicates that this compound exhibits significant anabolic properties , which include:

  • Increased nitrogen retention.
  • Enhanced protein synthesis.
  • Greater muscle mass gains compared to non-steroidal controls.

In studies involving various anabolic steroids, this compound demonstrated a higher anabolic-to-androgenic ratio, suggesting it may promote muscle growth with fewer androgenic side effects .

Metabolism and Excretion

The metabolic pathways of this compound are crucial for understanding its biological activity. It undergoes various metabolic transformations leading to the formation of long-term metabolites that can be detected in urine.

Recent studies have identified metabolites such as 20βOH-NorMD (IUPAC: 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-triene-3-one), which can be traced for up to three weeks post-administration . This characteristic is particularly relevant in anti-doping contexts.

Case Studies

  • Doping Control Analysis : A study investigated the excretion patterns of metabolites after administering this compound. The findings highlighted the presence of specific long-term metabolites that could serve as indicators of misuse in competitive sports .
  • Comparative Effectiveness : In a controlled trial comparing various anabolic steroids, this compound was shown to produce superior muscle mass gains over a six-week period compared to traditional anabolic agents like testosterone .

Safety and Side Effects

While the anabolic benefits are significant, the use of this compound is not without risks. Potential side effects include:

  • Hormonal imbalances.
  • Liver toxicity.
  • Cardiovascular issues.

These risks necessitate careful consideration in both clinical and athletic settings.

Q & A

Basic: What analytical techniques are recommended for structural characterization and purity assessment of this compound?

Methodological Answer:
To ensure structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm stereochemistry and substituent positions, referencing spectral libraries of analogous steroids (e.g., 5α-androstane derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV or mass spectrometry (MS) detection to quantify purity and resolve isomers, as demonstrated in metabolic studies of 5α-androstane-3β,17β-diol .
  • X-ray Crystallography : For unambiguous confirmation of stereochemical configuration, particularly for novel derivatives or ambiguous NMR signals .

Basic: How can researchers design in vitro assays to evaluate the compound’s biological activity?

Methodological Answer:
Biological activity assessment requires context-specific assay design:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H-dihydrotestosterone) to assess affinity for androgen receptors (AR), with competitive binding protocols to determine IC50 values .
  • Cell-Based Assays : Employ AR-responsive reporter cell lines (e.g., luciferase-based systems) to measure transcriptional activation or inhibition. Include controls for cytotoxicity (e.g., MTT assays) to distinguish receptor-specific effects from general cell stress .
  • Enzyme Inhibition Studies : If targeting steroidogenic enzymes (e.g., 5α-reductase), use LC-MS/MS to quantify substrate conversion rates in microsomal preparations .

Advanced: What methodologies are employed to study metabolic stability and transformation pathways?

Methodological Answer:
Metabolic studies require a multi-step approach:

  • In Vitro Liver Microsomal Assays : Incubate the compound with NADPH-fortified human or rodent liver microsomes. Use LC-HRMS to identify phase I metabolites (e.g., hydroxylation, oxidation) and compare retention times with synthetic standards .
  • Stable Isotope Labeling : Introduce deuterium or 13C at key positions (e.g., C17-methyl group) to track metabolic fate via isotopic patterns in mass spectra .
  • Reaction Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for major metabolic pathways .

Advanced: How to design experiments evaluating environmental fate and ecotoxicological impacts?

Methodological Answer:
Environmental risk assessment involves:

  • Physicochemical Property Analysis : Determine logP (octanol-water partitioning), solubility, and hydrolysis rates under varied pH/temperature conditions to model environmental persistence .
  • Biotic/Abiotic Degradation Studies : Expose the compound to simulated sunlight (UV irradiation) or microbial consortia from soil/water samples. Monitor degradation products via GC-MS or HPLC-TOF .
  • Ecotoxicity Testing : Use standardized assays (e.g., Daphnia magna immobilization, algal growth inhibition) to derive EC50 values. Cross-reference with structural analogs (e.g., androstane derivatives) to predict bioaccumulation potential .

Advanced: What strategies elucidate interactions with nuclear receptors (e.g., androgen receptors)?

Methodological Answer:
Advanced receptor interaction studies combine biophysical and computational methods:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant AR ligand-binding domains (LBD) on sensor chips to measure binding kinetics (ka/kd) in real time .
  • Molecular Dynamics (MD) Simulations : Dock the compound into AR-LBD crystal structures (e.g., PDB: 1T7R) to predict binding modes and hydrogen-bonding interactions. Validate with alanine-scanning mutagenesis .
  • Transcriptomic Profiling : Treat AR-positive cell lines (e.g., LNCaP) with the compound and perform RNA-seq to identify differentially expressed genes, comparing profiles to known agonists/antagonists .

Advanced: How can researchers address contradictory data in biological activity studies?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate through:

  • Standardized Protocols : Adopt consensus guidelines (e.g., OECD for ecotoxicity) and include reference compounds (e.g., dihydrotestosterone for AR assays) to normalize inter-lab variability .
  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., in vitro binding + in vivo zebrafish models) to rule out artifact-driven results .
  • Proteomic Profiling : Use affinity pulldown-MS to identify non-receptor protein interactors that may mediate unexpected effects .

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